pirimiphos-ethyl-oxon

説明

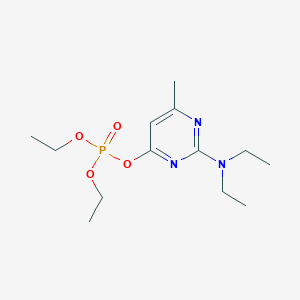

pirimiphos-ethyl-oxon is a synthetic organophosphate insecticide widely used in agriculture and public health programs to control pests. It is a potent inhibitor of acetylcholinesterase, an enzyme critical to the nervous system of insects and mammals. This compound is known for its broad-spectrum activity and effectiveness in pest control.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pirimiphos-ethyl-oxon involves the reaction of 2-diethylamino-6-methylpyrimidin-4-yl with O,O-dimethyl phosphorothioate. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the efficacy and safety of the compound. The production methods are designed to minimize environmental impact and ensure worker safety .

化学反応の分析

Formation via Oxidative Desulfuration

Pirimiphos-ethyl-oxon is generated through cytochrome P450-mediated oxidation of pirimiphos-ethyl, where the sulfur atom in the phosphorothioate group (P=S) is replaced by oxygen (P=O). This metabolic activation enhances its acetylcholinesterase (AChE) inhibitory potency by ~10–100-fold compared to the parent compound .

Key Reaction:

Hydrolysis and Degradation Pathways

Hydrolysis is a primary degradation mechanism, influenced by pH and temperature. The phosphoester bonds undergo cleavage, yielding diethyl phosphate and 2-diethylamino-4-hydroxy-6-methylpyrimidine .

Table 1: Hydrolysis Products of this compound

| Product | Structure | Role in Detoxification |

|---|---|---|

| Diethyl phosphate | Excreted via urine | |

| 2-Diethylamino-4-hydroxy-6-methylpyrimidine | Conjugated for elimination |

Factors Affecting Hydrolysis:

-

pH: Rapid degradation occurs under alkaline conditions (pH > 9) .

-

Temperature: Half-life decreases by 50% at 40°C compared to 25°C .

Enzymatic Interactions and Toxicity

This compound irreversibly inhibits AChE by phosphorylating the serine hydroxyl group at the enzyme’s active site. This inhibition leads to acetylcholine accumulation, causing cholinergic toxicity .

Table 2: AChE Inhibition Kinetics

| Parameter | Value (this compound) | Source |

|---|---|---|

| Bimolecular inhibition constant () | Estimated from | |

| IC (rat erythrocytes) | 0.8 μM |

Antidote Efficacy:

-

Oximes (e.g., pralidoxime) reactivate AChE by displacing the phosphoryl group, but success depends on the aging rate of the enzyme-oxon complex .

Environmental Reactivity and Byproducts

Under combustion or high-temperature conditions, this compound decomposes into hazardous byproducts:

Table 3: Thermal Decomposition Byproducts

| Byproduct | Hazard Profile | Detection Method |

|---|---|---|

| Phosphorus oxides | Respiratory irritant | GC-MS |

| Nitrogen oxides | Oxidizing agents | FTIR |

| Sulfur oxides | Corrosive to mucous membranes | Ion chromatography |

Cross-Reactivity in Analytical Assays

This compound exhibits minimal cross-reactivity (<1%) with unrelated organophosphates (e.g., pirimiphos-methyl, diethyl thiophosphate) in immunoassays, enabling specific detection in environmental samples .

Metabolic Fate in Mammalian Systems

Studies in rats and goats reveal:

科学的研究の応用

Agricultural Applications

Pirimiphos-ethyl-oxon is utilized mainly in agriculture for the control of various pests. Its effectiveness against insects and mites makes it a valuable tool for farmers.

Key Uses:

- Insecticide for Crop Protection: It is effective against Diptera and Coleoptera pests on various crops including fruits, vegetables, and ornamentals .

- Soil Pest Control: Used to manage soil-dwelling pests that affect crop yields .

Environmental Monitoring

This compound serves as a contaminant standard in environmental studies. Its role in monitoring pesticide residues is critical for assessing environmental health.

Applications in Environmental Studies:

- Contaminant Standard: As a reference compound, it helps in the analysis of pesticide residues in environmental samples .

- Toxicological Studies: The compound is used to evaluate the impact of pesticide contamination on ecosystems and human health .

Food Safety

The presence of this compound in food products raises concerns regarding pesticide residues. Its analysis is crucial for ensuring food safety standards are met.

Food Analysis:

- Residue Detection: this compound is analyzed in food matrices to monitor compliance with safety regulations .

- Analytical Methods Development: Research has focused on developing sensitive methods for detecting this compound in food products, ensuring consumer safety .

Toxicological Research

This compound is also significant in toxicological research due to its effects on human health.

Health Impacts:

- Cholinesterase Inhibition: As an organophosphate, it inhibits acetylcholinesterase (AChE), leading to potential toxicity .

- Poisoning Studies: Investigations into the effects of exposure have highlighted symptoms ranging from mild (headaches) to severe (convulsions, respiratory failure) depending on dosage and exposure duration .

Data Tables

| Exposure Route | Symptoms | Severity Level |

|---|---|---|

| Inhalation | Headache, dizziness | Moderate |

| Skin Absorption | Muscle twitching | Severe |

| Ingestion | Nausea, convulsions | Critical |

Case Study 1: Pesticide Residue Analysis

A study conducted by researchers evaluated the presence of this compound in agricultural runoff water. The findings indicated significant levels of the compound during peak application seasons, raising concerns about water quality and ecosystem health .

Case Study 2: Health Impact Assessment

A cohort study assessed the health effects of agricultural workers exposed to pirimiphos-ethyl and its oxon form. Results showed a correlation between exposure levels and increased incidence of neurological symptoms, emphasizing the need for protective measures in agricultural practices .

作用機序

pirimiphos-ethyl-oxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve signal transmission, paralysis, and eventually death of the pest. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and enzyme inhibition .

類似化合物との比較

Similar Compounds

Similar compounds to pirimiphos-ethyl-oxon include:

Uniqueness

This compound is unique due to its specific structure, which provides a high level of acetylcholinesterase inhibition. This makes it particularly effective in pest control compared to other organophosphates. Additionally, its broad-spectrum activity and relatively low environmental persistence make it a preferred choice in various applications .

生物活性

Pirimiphos-ethyl-oxon is an organophosphorus compound derived from pirimiphos-ethyl, a widely used insecticide. Its biological activity is primarily associated with its role as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in both insects and mammals. This article presents a detailed examination of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and implications for human health and environmental safety.

This compound acts mainly by inhibiting AChE, leading to the accumulation of acetylcholine in synaptic clefts. This inhibition disrupts normal neurotransmission, resulting in a range of toxic effects. The process involves the phosphorylation of serine residues at the active site of AChE:

- Phosphorylation : The oxon metabolite binds to the active site of AChE, preventing the breakdown of acetylcholine.

- Cholinergic Crisis : Accumulation of acetylcholine leads to overstimulation of cholinergic receptors, causing symptoms such as muscle twitching, respiratory distress, and potentially death if not treated promptly.

Toxicity Profile

The toxicity of this compound varies based on several factors, including dosage, exposure route, and individual susceptibility. Research indicates that:

- Inhibition Potency : this compound exhibits significant inhibitory potency toward human AChE with a bimolecular inhibition rate constant () that reflects its effectiveness as a neurotoxin .

- Acute Toxicity : Symptoms can manifest rapidly following exposure, with severe cases requiring immediate medical intervention. For instance, a case study highlighted a patient who developed acute symptoms after ingestion combined with ethanol .

Case Study 1: Severe Intoxication

A 63-year-old male presented with severe intoxication after ingesting pirimiphos-methyl alongside ethanol. Initial treatment involved activated charcoal and atropine administration. Cholinesterase levels were monitored, showing significant suppression upon admission but recovery following treatment with obidoxime . This case underscores the critical need for timely diagnosis and management in cases of organophosphate poisoning.

Case Study 2: Agricultural Impact

Research on rice water weevils indicated that seed treatment with pirimiphos-ethyl significantly reduced pest infestations. The optimum dose was determined to be crucial for effective pest control while minimizing potential risks to non-target species .

Environmental Impact

This compound is also relevant in environmental studies due to its persistence and potential for bioaccumulation. It is often detected in agricultural runoff, raising concerns about water quality and ecosystem health . Regulatory guidelines emphasize monitoring and controlling levels of such pesticides to protect aquatic life and drinking water sources.

Comparative Toxicity Data

The following table summarizes the comparative toxicity data for various organophosphorus compounds:

| Compound | AChE Inhibition Potency (Mmin) | Toxicity Level (LD50) |

|---|---|---|

| This compound | 10^5 | 3 mg/kg |

| Paraoxon | 33 | 0.5 mg/kg |

| Malathion | 10^4 | 50 mg/kg |

特性

IUPAC Name |

[2-(diethylamino)-6-methylpyrimidin-4-yl] diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N3O4P/c1-6-16(7-2)13-14-11(5)10-12(15-13)20-21(17,18-8-3)19-9-4/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPIMFPJZBRGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)OP(=O)(OCC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042298 | |

| Record name | Pirimiphos-ethyl O-analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36378-61-7 | |

| Record name | Pirimiphos-ethyl o-analog | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036378617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirimiphos-ethyl O-analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRIMIPHOS-ETHYL O-ANALOG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7EI95045G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。